molecular formula C10H9NO B12348354 2-methyl-4aH-quinolin-4-one

2-methyl-4aH-quinolin-4-one

Cat. No.: B12348354
M. Wt: 159.18 g/mol
InChI Key: PRNZDZMOXBSRRA-UHFFFAOYSA-N
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Description

2-Methyl-4aH-quinolin-4-one (CAS: 5660-24-2), also known as 2-methyl-1H-quinolin-4-one or 4-hydroxy-2-methylquinoline, is a heterocyclic compound with the molecular formula C₁₀H₉NO. Its structure comprises a quinoline backbone substituted with a methyl group at the 2-position and a ketone group at the 4-position . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of antimalarial and antimicrobial agents. Its tautomeric equilibrium between 4-quinolinol and 4-quinolinone forms contributes to its reactivity and biological activity .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-methyl-4aH-quinolin-4-one

InChI

InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6,8H,1H3

InChI Key

PRNZDZMOXBSRRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2C=CC=CC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4aH-quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with acetic anhydride under acidic conditions. Another method includes the reaction of 2-methylquinoline with oxidizing agents such as potassium permanganate or chromium trioxide to introduce the keto group at the 4-position .

Industrial Production Methods

Industrial production of 2-methyl-4aH-quinolin-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4aH-quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-4aH-quinolin-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4aH-quinolin-4-one involves its interaction with various molecular targets. It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interfere with microbial cell wall synthesis, exhibiting antimicrobial activity .

Comparison with Similar Compounds

2-Isopropyl-4H-quinolizin-4-one (Compound 3c)

  • Substituents : Isopropyl group at position 2.
  • Physicochemical Properties : Exhibits a yellow crystalline solid form with λmax at 2965 cm⁻¹ (IR). The ¹H NMR spectrum (CDCl₃) shows a distinct isopropyl doublet (δ 1.29, J = 6.9 Hz) .

1-Methyl-2-nonylquinolin-4(1H)-one

  • Substituents: Methyl at position 1 and nonyl at position 2.
  • Applications: Used in antimicrobial studies due to its long hydrophobic chain, which enhances membrane penetration. LogP values for similar ELQs (Endochin-like quinolones) range from 3.5–5.2, indicating higher lipophilicity than 2-methyl-4aH-quinolin-4-one (logP ~2.8) .

Hydroxy- and Methoxy-Substituted Derivatives

7-Methoxy-2-methylquinolin-4(1H)-one

  • Substituents : Methoxy at position 7, methyl at position 2.
  • Spectral Data : ¹H NMR (CDCl₃) shows a singlet for methoxy (δ 3.87) and aromatic protons (δ 6.54–7.39). The methoxy group enhances electron density, altering reactivity in electrophilic substitutions .

6,7-Dimethoxyquinolin-4(1H)-one

  • Substituents : Dimethoxy at positions 6 and 5.
  • Biological Activity: Demonstrates improved solubility (logP ~1.9) compared to 2-methyl-4aH-quinolin-4-one, making it a candidate for CNS-targeting drugs .

Halogenated Derivatives

7-Chloro-4-methylquinolin-2(1H)-one

  • Substituents : Chloro at position 7, methyl at position 4.
  • Applications: The electron-withdrawing chlorine atom increases stability against oxidation. MS (EI) shows a molecular ion peak at m/z 209, consistent with C₁₀H₈ClNO .

5-Chloro-4-hydroxyquinolin-2(1H)-one

  • Substituents : Chloro at position 5, hydroxy at position 4.
  • Reactivity : The chloro-hydroxy combination facilitates hydrogen bonding, as seen in its crystal structure (centroid-to-centroid π–π stacking distance: 3.94 Å) .

Pharmacologically Active Analogues

2-Methyl-3-(phenylaminomethyl)-1H-quinolin-4-one (Atristamine)

  • Substituents: Phenylaminomethyl at position 3.
  • This contrasts with imipramine, which acts on both visceral and somatic systems .

7-Hydroxy-4-methyl-1-(2-oxo-1,2-dihydro-indol-3-ylideneamino)-1H-quinolin-2-one (Compound 4a)

  • Substituents : Hydroxy at position 7, methyl at position 4, and an indole-derived moiety.
  • Bioactivity : Exhibits antimicrobial properties (MIC: 8 µg/mL against S. aureus) due to the planar indole fragment enhancing DNA intercalation .

Comparative Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound Molecular Weight Substituents LogP Key Application
2-Methyl-4aH-quinolin-4-one 159.18 2-CH₃, 4-C=O ~2.8 Antimalarial precursor
2-Isopropyl-4H-quinolizin-4-one 185.23 2-CH(CH₃)₂ ~3.5 Antimicrobial research
7-Methoxy-2-methylquinolin-4(1H)-one 203.24 7-OCH₃, 2-CH₃ ~1.9 CNS drug candidate
7-Chloro-4-methylquinolin-2(1H)-one 209.63 7-Cl, 4-CH₃ ~2.5 Oxidation-resistant API

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